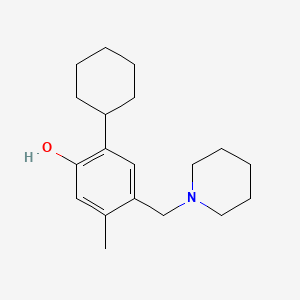
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is a complex organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group, a cyclohexyl group, a methyl group, and a piperidinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenol Core: The phenol core can be synthesized through the hydroxylation of benzene derivatives.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via Friedel-Crafts alkylation using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group such as a halomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclohexyl group can be reduced to cyclohexane.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperidinylmethyl group can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-cyclohexyl-4-(1-piperidinylmethyl)-(9CI): Lacks the methyl group.
Phenol, 5-methyl-4-(1-piperidinylmethyl)-(9CI): Lacks the cyclohexyl group.
Phenol, 2-cyclohexyl-5-methyl-(9CI): Lacks the piperidinylmethyl group.
Uniqueness
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is unique due to the presence of all three substituents (cyclohexyl, methyl, and piperidinylmethyl groups) on the phenol core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
106609-32-9 |
|---|---|
Formule moléculaire |
C19H29NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-cyclohexyl-5-methyl-4-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C19H29NO/c1-15-12-19(21)18(16-8-4-2-5-9-16)13-17(15)14-20-10-6-3-7-11-20/h12-13,16,21H,2-11,14H2,1H3 |
Clé InChI |
NXKVSFDJBAYCGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CN2CCCCC2)C3CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


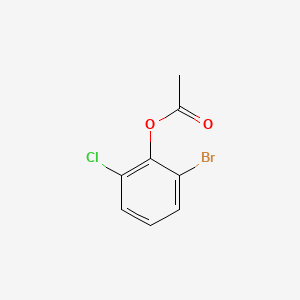


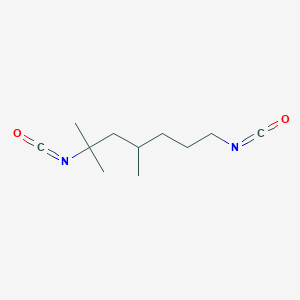
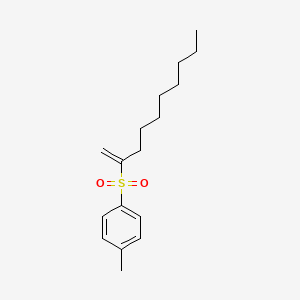
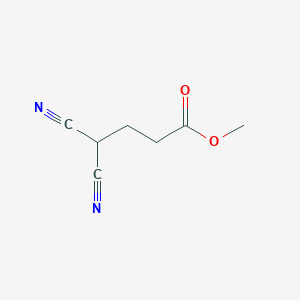
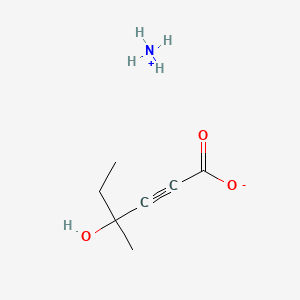

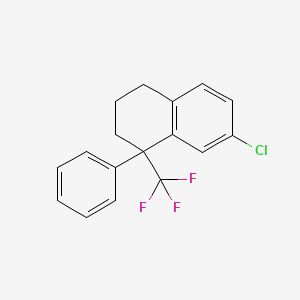
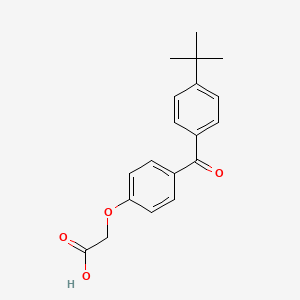
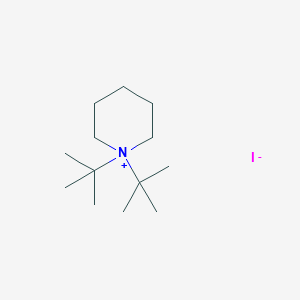
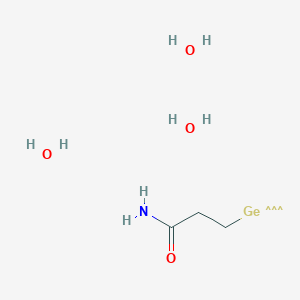
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)

